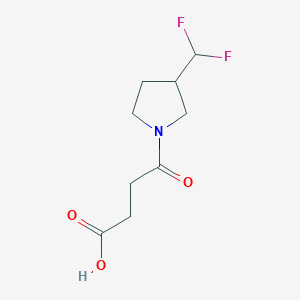

4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-[3-(difluoromethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO3/c10-9(11)6-3-4-12(5-6)7(13)1-2-8(14)15/h6,9H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBQLIWNABJOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profiles.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a difluoromethyl group and a keto acid moiety. Its molecular formula is CHFNO, with a molecular weight of 195.17 g/mol. The presence of the difluoromethyl group is significant for enhancing biological activity through lipophilicity and metabolic stability.

Anticonvulsant Properties

Recent studies have indicated that derivatives of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid exhibit promising anticonvulsant activity. For instance, in a study assessing various compounds, one derivative demonstrated an effective dose (ED50) of 45.6 mg/kg in the maximal electroshock (MES) seizure model . The mechanism of action appears to involve modulation of calcium currents mediated by Cav1.2 (L-type) channels, which are crucial in neuronal excitability.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays showed that it possesses significant activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the pyrrolidine ring significantly affect the biological activity of the compound. For example, substituents at the 2-position of the pyrrolidine ring enhanced anticonvulsant potency while maintaining a favorable safety profile .

Case Studies

The primary mechanism through which 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid exerts its effects appears to be through ion channel modulation, particularly affecting calcium currents in neurons. This modulation is crucial for its anticonvulsant effects, as it reduces neuronal excitability and prevents seizure propagation.

Scientific Research Applications

Medicinal Chemistry

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

- Similar compounds have been synthesized and evaluated as DPP-IV inhibitors, which are crucial in managing type 2 diabetes. For instance, a related compound demonstrated an IC50 value of 18 nM, indicating potent inhibition . This suggests that 4-(3-(difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid could be explored for similar therapeutic effects.

- Antitumor Activity :

-

Neurological Applications :

- Pyrrolidine derivatives have been investigated for their potential neuroprotective effects. The ability of such compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases.

Pharmacological Studies

-

Pharmacokinetics :

- Studies on the pharmacokinetic profiles of similar compounds indicate that modifications in the chemical structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for optimizing drug formulations.

- Toxicological Assessments :

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Moieties

- However, it incorporates a pyrazolopyrimidine core instead of a pyrrolidine ring. Key Differences:

- The pyrazolopyrimidine system enhances π-π stacking interactions in target binding, whereas the pyrrolidine in the target compound may improve solubility due to its basic nitrogen .

- Molecular weight: Example 64 (MW ~536.4 g/mol) is significantly larger than 4-(3-(difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (estimated MW ~235.2 g/mol), impacting bioavailability.

- (3R)-3-Hydroxy-2-oxo-4-(phosphonooxy)butanoic Acid: This compound shares the 4-oxobutanoic acid backbone but replaces the difluoromethyl-pyrrolidine with a phosphonooxy group. Key Differences:

- The phosphonooxy group increases acidity (pKa ~1.5–2.5) compared to the carboxylic acid group (pKa ~4.5–5.0) in the target compound, altering ionization under physiological conditions .

- The absence of fluorination reduces metabolic stability but may improve renal clearance.

Fluorinated Analogues

- Reference Example 5 ((4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester) :

- Both compounds feature fluorinated aromatic systems, but Reference Example 5 includes a pyridazine ring and ester linkage.

- Key Differences :

- The ester group in Reference Example 5 increases lipophilicity (LogP ~3.5) compared to the carboxylic acid in the target compound (LogP ~1.2), affecting blood-brain barrier penetration .

Data Table: Comparative Properties

| Property | 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic Acid | (3R)-3-Hydroxy-2-oxo-4-(phosphonooxy)butanoic Acid | Example 64 |

|---|---|---|---|

| Molecular Weight (g/mol) | ~235.2 | ~228.1 | 536.4 |

| Fluorination | Difluoromethyl group | None | Fluorophenyl and fluoro-pyrimidine |

| Acidic Group | Carboxylic acid (pKa ~4.5–5.0) | Phosphonooxy (pKa ~1.5–2.5) | Ester (non-ionizable) |

| LogP | ~1.2 | ~0.8 | ~3.5 |

| Metabolic Stability | High (due to C-F bonds) | Low | Moderate |

Research Findings and Implications

- Bioactivity : The target compound’s difluoromethyl group reduces oxidative metabolism, as seen in fluorinated analogs like Reference Example 5, which show prolonged half-lives in preclinical studies .

- Solubility : The pyrrolidine ring enhances aqueous solubility (estimated ~15 mg/mL) compared to Example 64 (<1 mg/mL), making it more suitable for oral formulations .

- Toxicity : Fluorinated compounds generally exhibit lower acute toxicity than iodinated or phosphonated analogs, as observed in comparative cytotoxicity assays .

Preparation Methods

Synthesis of 4,4-Difluoro-3-oxobutanoic Acid Esters

A fundamental step in the preparation involves the synthesis of difluoromethyl keto acid esters, which serve as precursors for subsequent functionalization.

- Starting Materials: N,N-diethyl-2,2-difluoroacetamide or 2,2-dichloro-N,N-dimethylacetamide.

- Fluorination: Potassium fluoride is used to substitute chlorine atoms with fluorine under high temperature (around 183°C) and reduced pressure (160 mbar), yielding difluoroacetamide derivatives.

- Esterification: The difluoroacetamide is dissolved in ethyl acetate, and a base such as sodium ethoxide in ethanol is added dropwise at ambient to elevated temperatures (50–70°C). The mixture is stirred for several hours (typically 6 hours) to form the 4,4-difluoro-3-oxo-butanoic acid ethyl ester.

Reaction Conditions Summary:

| Step | Conditions | Notes |

|---|---|---|

| Fluorination | 183°C, 160 mbar, 1 hour | Potassium fluoride, diethylene glycol solvent |

| Esterification | 50–70°C, 6 hours | Sodium ethoxide in ethanol, ethyl acetate solvent |

| Workup | Ice-water acidification, extraction with ethyl acetate | Washing with brine, drying, evaporation |

| Purification | Distillation under reduced pressure | Yields colorless oil product |

Introduction of Pyrrolidin-1-yl Group

The pyrrolidinyl moiety is introduced by nucleophilic substitution or amination reactions on the keto acid ester intermediate.

- The difluoromethyl keto ester is reacted with a pyrrolidine derivative, often under controlled temperature (ambient to slightly elevated) and in the presence of a suitable base or catalyst.

- This step may involve stirring the mixture until completion, followed by aqueous workup and extraction.

- The reaction conditions are optimized to avoid side reactions and to maintain the integrity of the difluoromethyl group.

Hydrolysis to 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic Acid

- The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acid.

- Acidic hydrolysis typically involves aqueous hydrochloric acid at reflux temperatures.

- Basic hydrolysis uses aqueous sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the acid.

- The product is isolated by extraction, washing, and drying.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product |

|---|---|---|

| Fluorination | KF, diethylene glycol, 183°C, reduced pressure | Difluoroacetamide intermediate |

| Esterification | Sodium ethoxide in ethanol, ethyl acetate, 50–70°C | 4,4-Difluoro-3-oxo-butanoic acid ethyl ester |

| Amination/Nucleophilic substitution | Pyrrolidine derivative, base, ambient to elevated temperature | 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid ester |

| Hydrolysis | Aqueous acid or base, reflux | 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid |

Research Findings and Practical Notes

- The reaction time for esterification varies from 1 to 6 hours depending on scale and temperature.

- The choice of solvent and base affects the ester mixture; for example, ethyl acetate and sodium methoxide produce mixtures of ethyl and methyl esters.

- Purification by distillation under reduced pressure is effective for isolating the ester intermediates with good yields (~66.7% reported).

- The difluoromethyl group is stable under the reaction conditions described but requires careful control to prevent hydrolysis or defluorination.

- Hydrolysis conditions must be optimized to avoid decomposition of the pyrrolidinyl keto acid.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(3-(difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid?

- Methodology : The synthesis typically involves condensation reactions between pyrrolidine derivatives and activated 4-oxobutanoic acid intermediates. For example, fluorinated pyrrolidine precursors can be coupled with succinic anhydride derivatives under reflux in aprotic solvents like dichloromethane, using catalysts such as DMAP (4-dimethylaminopyridine) to enhance reactivity . Purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) ensures high purity.

- Key Considerations : Control of reaction temperature (e.g., 0–25°C) and stoichiometric ratios (1:1.2 molar ratio of pyrrolidine to anhydride) is critical to minimize side products like over-alkylated species .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Analytical Workflow :

- NMR : - and -NMR identify proton environments (e.g., pyrrolidine ring protons at δ 2.8–3.5 ppm, difluoromethyl CFH at δ 6.2–6.5 ppm) and carbonyl signals (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 248.08 (calculated for CHFNO) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Q. What are the key considerations for handling and storing this compound in a research setting?

- Safety Protocols : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ketone and pyrrolidine moieties. Use desiccants to avoid moisture absorption .

- Handling : Wear nitrile gloves and work in a fume hood due to potential irritancy of fluorinated intermediates. Avoid contact with strong oxidizers to prevent decomposition .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring affect the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Fluorination : Difluoromethyl substitution enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to non-fluorinated analogs .

- Ring Conformation : Cis-pyrrolidine configurations (e.g., 3-substituted derivatives) show higher affinity for enzyme targets (e.g., KYN-3-OHase, IC 12.5 µM) than trans-isomers due to improved steric alignment .

- Substitution Patterns : Bulky substituents at the 3-position reduce off-target effects in cellular assays (e.g., <10% inhibition of CYP3A4 at 10 µM) .

Q. What analytical methods are used to quantify this compound in biological matrices?

- LC-MS/MS : Employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., d-labeled analog) for precise quantification in plasma (LOQ: 1 ng/mL) .

- Microsomal Stability Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via time-dependent LC-MS peak area reduction .

Q. How can contradictions in reported IC values for enzyme inhibition be resolved?

- Experimental Design : Standardize assay conditions (pH 7.4, 37°C) and enzyme sources (e.g., recombinant vs. tissue-derived KYN-3-OHase).

- Data Normalization : Include positive controls (e.g., 4-fluorophenylacetic acid, IC 15.0 µM) to calibrate inter-lab variability .

- Statistical Analysis : Use non-linear regression (e.g., GraphPad Prism) to calculate IC with 95% confidence intervals, ensuring triplicate replicates .

Q. What are the metabolic pathways and degradation products of this compound?

- Phase I Metabolism : Hepatic CYP2D6 mediates oxidative defluorination, producing 4-oxo-4-(pyrrolidin-1-yl)butanoic acid as a primary metabolite (detected via -NMR depletion) .

- Phase II Conjugation : Glucuronidation at the carboxylic acid group forms a stable adduct (confirmed by β-glucuronidase treatment) .

- Degradation in Solution : Acidic conditions (pH <3) promote ketone hydrolysis to succinic acid derivatives, monitored by HPLC retention time shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.